molecular formula C7H4N2O2 B027963 4-Benzofurazancarboxaldehyde CAS No. 32863-32-4

4-Benzofurazancarboxaldehyde

Cat. No.: B027963
CAS No.: 32863-32-4
M. Wt: 148.12 g/mol
InChI Key: YBBRQAXNTWMMFZ-UHFFFAOYSA-N
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Description

4-Benzofurazancarboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Research has demonstrated the synthesis of functionalized benzofuran derivatives exhibiting significant antimicrobial and antioxidant activities. A study by Rangaswamy et al. (2017) synthesized a new class of benzofuran-pyrazole scaffolds, showing excellent antimicrobial activity against various pathogens and good antioxidant efficacy compared to standard antioxidants like butylated hydroxyanisole (BHA) (Rangaswamy et al., 2017).

Optical and Electrochemical Applications

Benzofuran compounds have been explored for their optical and electrochemical properties. Chen et al. (2013) synthesized novel benzofuran-fused phosphole derivatives, highlighting their potential in opto-electronic applications, such as organic light-emitting diodes (OLEDs), due to their distinct optical and electrochemical characteristics (Chen et al., 2013).

Synthesis of Novel Organic Compounds

The synthesis of novel organic compounds utilizing benzofuran derivatives has been a significant area of research. Studies have developed new synthetic methodologies for benzaldehydes, which are crucial building blocks in organic chemistry for the synthesis of natural products and pharmaceutical drugs. For example, Boga et al. (2014) reported a general synthetic methodology for the synthesis of highly functionalized benzaldehydes, demonstrating the versatility and importance of benzofuran derivatives in organic synthesis (Boga et al., 2014).

Safety and Hazards

The safety information for 4-Benzofurazancarboxaldehyde includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The substance should be stored in an inert atmosphere at 2-8°C .

Biochemical Analysis

Biochemical Properties

4-Benzofurazancarboxaldehyde can interact with various biomolecules in biochemical reactions. It can form a benzoxadiazole or benzothiadiazole with the addition of an amine, such as piperidine . It is also able to form a methyl ester with alkali metal . The nature of these interactions involves the transfer of a functional group from the this compound molecule to the interacting biomolecule.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with other molecules at the molecular level. It can form a benzoxadiazole or benzothiadiazole with the addition of an amine This reaction could potentially lead to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

It is known that this compound can form a benzoxadiazole or benzothiadiazole with the addition of an amine This suggests that the effects of this compound may change over time as it interacts with other molecules

Metabolic Pathways

Given its ability to form a benzoxadiazole or benzothiadiazole with the addition of an amine , it may be involved in various metabolic pathways

Properties

IUPAC Name

2,1,3-benzoxadiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBRQAXNTWMMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437821
Record name 4-Benzofurazancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32863-32-4
Record name 2,1,3-Benzoxadiazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32863-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzofurazancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzoxadiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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